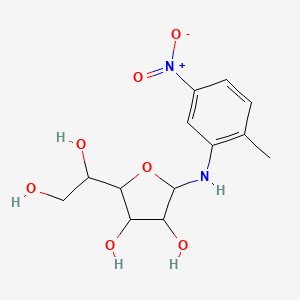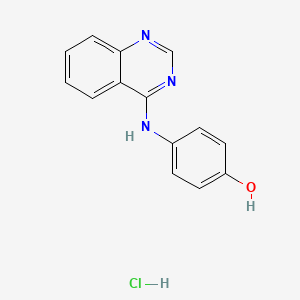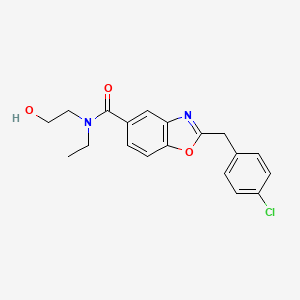
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol, also known as Carvedilol, is a non-selective beta-blocker drug used in the treatment of heart failure and hypertension. It was first approved by the US FDA in 1995 and has since become a widely used medication. In
Mécanisme D'action
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and blood pressure. It also has antioxidant properties, which may contribute to its cardioprotective effects. In addition, 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been shown to improve left ventricular function, reduce mortality, and decrease hospitalization in patients with heart failure. It also reduces blood pressure and improves endothelial function in patients with hypertension. In addition, 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been shown to improve cognitive function in patients with Alzheimer's disease and reduce the risk of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol is a widely used beta-blocker drug with well-established pharmacological properties and safety profile. It is readily available and can be easily synthesized in the laboratory. However, its non-selective beta-blocking activity may limit its use in certain experimental settings, and its effects may vary depending on the dosage and administration route.
Orientations Futures
There are several potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol. One area of interest is the development of more selective beta-blockers with improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol's potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the molecular mechanisms underlying 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol's cardioprotective and neuroprotective effects.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol involves the reaction of 2,6-dimethylphenol with 9H-carbazole-9-yl-methanol in the presence of a base to form the intermediate product, which is then reacted with epichlorohydrin to form 1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol. The reaction takes place in a solvent mixture of dichloromethane and water, and the product is purified by recrystallization.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(2,6-dimethylphenoxy)-2-propanol has been extensively studied for its therapeutic potential in various cardiovascular diseases, including heart failure, hypertension, and myocardial infarction. It has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(2,6-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-8-7-9-17(2)23(16)26-15-18(25)14-24-21-12-5-3-10-19(21)20-11-4-6-13-22(20)24/h3-13,18,25H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGONSKLKQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(2,6-dimethylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)
![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)


![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine](/img/structure/B4942356.png)
![2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4942360.png)
![4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4942394.png)

![4-chloro-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4942422.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4942424.png)
![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)